N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Beschreibung
The target compound, N₁-(1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetamide, features a benzothiazole core linked via an acetamide bridge to a 6-methyl-4-oxo-pyrimidinyl sulfanyl moiety.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-8-6-11(19)17-13(15-8)21-7-12(20)18-14-16-9-4-2-3-5-10(9)22-14/h2-6H,7H2,1H3,(H,15,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONPGCBJSSTKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biologische Aktivität
N~1~-(1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article reviews the existing literature on its synthesis, biological evaluations, and potential mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H18N6O4S2
- Molecular Weight : 506.56 g/mol
- InChIKey : YWDLTTCTJIDZQV-UHFFFAOYSA-N
This compound features a benzothiazole moiety linked to a pyrimidine derivative, which is crucial for its biological activity.
Synthesis
Recent advancements in synthetic methodologies have facilitated the development of various benzothiazole derivatives. The synthesis often involves:
- Knoevenagel Condensation : This method has been used to create different derivatives by reacting 1,3-thiazolidine-2,4-dione with aromatic aldehydes.
- Molecular Hybridization Techniques : These approaches combine different pharmacophores to enhance biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For instance:
- Anti-tubercular Activity : A study highlighted that newly synthesized benzothiazole derivatives showed moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL. The compounds were tested against standard reference drugs for comparative analysis .
| Compound | R | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 9a | H | 250 | 98 |
| 12a | H | 100 | 99 |
The exact mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways within the bacteria.
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives for their anti-tubercular properties. The study utilized both in vitro and in vivo models to assess efficacy and toxicity levels. The results indicated that certain derivatives not only inhibited bacterial growth but also had favorable safety profiles in animal models.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares the target compound with structurally related acetamide derivatives from the evidence:
*Calculated based on molecular formulas.
Key Observations:
- Heterocyclic Diversity: The target’s pyrimidinyl sulfanyl group distinguishes it from analogs like 8t–8w (oxadiazole-indole) and BZ-IV (piperazinyl) .
- Spectral Characterization : NMR and IR data for analogs (e.g., δ 7.04 in 8t , NH stretches in BZ-IV ) highlight methodologies applicable to the target’s analysis.
Key Observations:
- Enzyme Inhibition : compounds (8t–8w) showed moderate inhibition of LOX, α-glucosidase, and BChE, suggesting the target’s pyrimidinyl sulfanyl group could similarly interact with enzyme active sites .
- Anticancer Potential: BZ-IV’s piperazinyl group contrasts with the target’s pyrimidine, but both benzothiazole cores are associated with anticancer activity in literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
